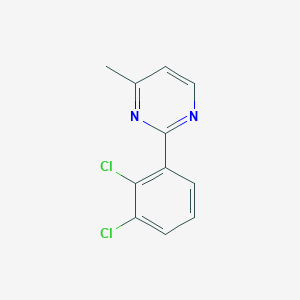
2-(2,3-Dichlorophenyl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-4-methylpyrimidine is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of a dichlorophenyl group attached to a methylpyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-methylpyrimidine typically involves the reaction of 2,3-dichlorobenzonitrile with 4-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 150°C to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dichlorophenyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-(2,3-Dichlorophenyl)-4-methylpyrimidine can be compared with other similar compounds such as:
2,3-Dichlorophenylpiperazine: Both compounds contain a dichlorophenyl group, but differ in their core structures (pyrimidine vs. piperazine).
2,3-Dichlorophenylisothiocyanate: Similar in containing a dichlorophenyl group, but with different functional groups and reactivity.
Pyrrolo[2,3-d]pyrimidine: Shares the pyrimidine core but has different substituents and biological activities.
Propriétés
Formule moléculaire |
C11H8Cl2N2 |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-5-6-14-11(15-7)8-3-2-4-9(12)10(8)13/h2-6H,1H3 |
Clé InChI |
JXUUNSWVDRIJHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















